

Spectral Data of 4-Bromo-2-mercaptobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-mercaptobenzothiazole

Cat. No.: B1288300

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Abstract

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-mercaptobenzothiazole**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the well-characterized parent molecule, 2-mercaptobenzothiazole, and predicts the spectral characteristics of the 4-bromo derivative. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a workflow for the synthesis and characterization of novel compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, material science, and drug development.

Introduction

4-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole, a molecule of significant industrial and pharmaceutical interest. The parent compound is widely used as a vulcanization accelerator in the rubber industry and its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents. The introduction of a bromine atom at the 4-position of the benzothiazole ring is expected to modulate the molecule's physicochemical and biological properties. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.

While experimental spectral data for **4-Bromo-2-mercaptobenzothiazole** (CAS No. 1083181-41-2) is not readily available in the public domain, this guide provides a detailed predictive analysis based on the known spectral data of 2-mercaptobenzothiazole.

Physicochemical Properties

Property	Value
IUPAC Name	4-Bromo-1,3-benzothiazole-2-thiol
CAS Number	1083181-41-2
Molecular Formula	C ₇ H ₄ BrNS ₂
Molecular Weight	246.15 g/mol
Appearance	Pale yellow solid (predicted)

Spectral Data

The following sections present the experimental spectral data for the parent compound, 2-mercaptobenzothiazole, and a detailed prediction for **4-Bromo-2-mercaptobenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data for **4-Bromo-2-mercaptobenzothiazole**

The ¹H NMR spectrum of **4-Bromo-2-mercaptobenzothiazole** is expected to show three signals in the aromatic region. The bromine atom at the 4-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-7). The proton ortho to the bromine (H-5) is expected to be a doublet, the proton meta to the bromine (H-6) a triplet (or doublet of doublets), and the proton para to the bromine (H-7) a doublet. The exact chemical shifts would require experimental determination or high-level computational modeling. The broad singlet for the N-H proton is also expected.

3.1.2. Experimental ¹H NMR Spectral Data for 2-Mercaptobenzothiazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5	br s	1H	N-H
7.50 - 7.30	m	2H	Ar-H
7.25 - 7.05	m	2H	Ar-H

3.1.3. Predicted ^{13}C NMR Spectral Data for **4-Bromo-2-mercaptobenzothiazole**

The ^{13}C NMR spectrum of **4-Bromo-2-mercaptobenzothiazole** will show seven distinct signals. The most significant change compared to the parent compound will be the chemical shift of the carbon atom directly bonded to the bromine (C-4), which is expected to be in the range of 110-120 ppm. The chemical shifts of the other aromatic carbons will also be affected by the bromo-substituent.

3.1.4. Experimental ^{13}C NMR Spectral Data for 2-Mercaptobenzothiazole[1]

Chemical Shift (δ) ppm	Assignment
178.1	C=S
152.9	C-S-N
135.4	Ar-C
126.3	Ar-CH
123.9	Ar-CH
121.6	Ar-CH
121.0	Ar-CH

Infrared (IR) Spectroscopy

3.2.1. Predicted IR Spectral Data for **4-Bromo-2-mercaptobenzothiazole**

The IR spectrum of **4-Bromo-2-mercaptobenzothiazole** is expected to be similar to that of 2-mercaptobenzothiazole, with some key differences. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm^{-1} . The aromatic C-H out-of-plane bending vibrations will also be shifted due to the substitution pattern.

3.2.2. Experimental IR Spectral Data for 2-Mercaptobenzothiazole[2][3][4]

Wavenumber (cm^{-1})	Intensity	Assignment
3100-2900	Medium, Broad	N-H stretch
1610	Medium	C=N stretch
1490	Strong	Aromatic C=C stretch
1315	Strong	C-N stretch
1020	Strong	C=S stretch
745	Strong	o-disubstituted benzene

Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrum for 4-Bromo-2-mercaptobenzothiazole

The mass spectrum of **4-Bromo-2-mercaptobenzothiazole** will show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M^+) and the $(M+2)^+$ peak will have a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The fragmentation pattern is expected to involve the loss of the mercapto group and fragmentation of the benzothiazole ring.

3.3.2. Experimental Mass Spectral Data for 2-Mercaptobenzothiazole[5][6]

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺
134	40	[M-SH] ⁺
108	35	[C ₆ H ₄ S] ⁺
96	20	[C ₅ H ₄ S] ⁺
69	50	[C ₃ H ₃ S] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.^{[7][8]} Samples would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹.^[7] The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

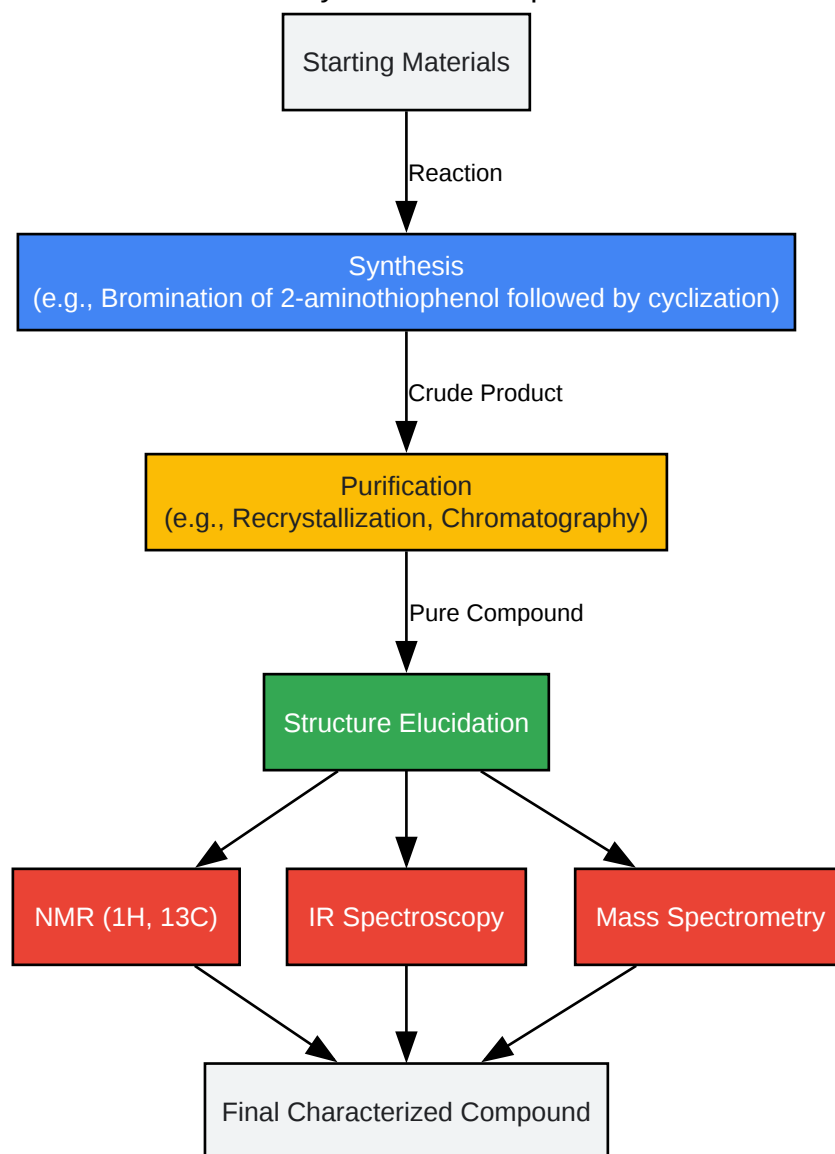
Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The ionization energy would be set to 70 eV.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a novel compound like **4-Bromo-2-mercaptobenzothiazole**.

General Workflow for Synthesis and Spectral Characterization



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Caption: A flowchart illustrating the general steps involved from starting materials to a fully characterized chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for **4-Bromo-2-mercaptobenzothiazole**. By leveraging the well-established data of the parent compound, 2-mercaptobenzothiazole, we have outlined the expected NMR, IR, and MS characteristics of the 4-bromo derivative. The provided experimental protocols and workflow serve as a practical guide for researchers working on the synthesis and characterization of this and other novel benzothiazole derivatives. The information contained herein is intended to facilitate future research and development in areas where this class of compounds shows promise.

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